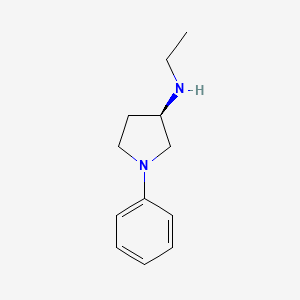
((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate is an organic compound with a complex structure that includes a pyrimidine ring substituted with methoxy and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-5-nitropyrimidine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Nitration: Using controlled nitration conditions to ensure high yield and purity.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Utilizing techniques such as recrystallization, distillation, and chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium methoxide (NaOCH₃) or other strong bases in an aprotic solvent.
Major Products
Oxidation: Formation of methoxy-substituted aldehydes or carboxylic acids.
Reduction: Conversion of the nitro group to an amino group, yielding amino-substituted pyrimidines.
Substitution: Introduction of various functional groups replacing the acetate moiety.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitro and methoxy substitutions on biological activity. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to create drugs with specific biological targets.
Industry
In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which ((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate exerts its effects depends on its specific application. Generally, the compound interacts with molecular targets through its functional groups:
Methoxy Group: Can participate in hydrogen bonding and van der Waals interactions.
Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological molecules.
Acetate Group: Can be hydrolyzed to release active species in situ.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-5-nitropyrimidine: Lacks the oxy-methyl acetate moiety but shares the core structure.
5-Nitro-6-methoxypyrimidine-4-ol: Similar but with a hydroxyl group instead of the acetate group.
4-Methoxy-5-nitropyrimidine: Similar but with different substitution patterns.
Uniqueness
((6-Methoxy-5-nitropyrimidin-4-yl)oxy)methyl acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H9N3O6 |
|---|---|
Peso molecular |
243.17 g/mol |
Nombre IUPAC |
(6-methoxy-5-nitropyrimidin-4-yl)oxymethyl acetate |
InChI |
InChI=1S/C8H9N3O6/c1-5(12)16-4-17-8-6(11(13)14)7(15-2)9-3-10-8/h3H,4H2,1-2H3 |
Clave InChI |
BRHLQHKQRVEESG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCOC1=NC=NC(=C1[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12919166.png)

![3-{[4-chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}-N-[2,6-di(propan-2-yl)phenyl]-4-methylbenzamide](/img/structure/B12919173.png)




![1-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}butane](/img/structure/B12919211.png)
![5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12919214.png)
![6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one](/img/structure/B12919223.png)

![2-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919234.png)

